- Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity, ACS Catalysis, 2020, 10(19), 11153-11161

Cas no 90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one)

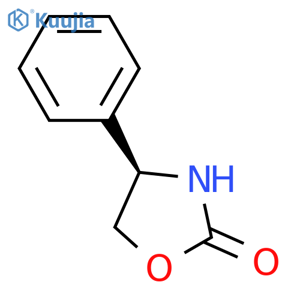

90319-52-1 structure

Product Name:(4R)-4-phenyl-1,3-oxazolidin-2-one

CAS No:90319-52-1

Molecular Formula:C9H9NO2

Molecular Weight:163.173262357712

MDL:MFCD00192393

CID:61395

PubChem ID:24865089

(4R)-4-phenyl-1,3-oxazolidin-2-one Properties

Names and Identifiers

-

- (R)-4-Phenyloxazolidin-2-one

- (R)-PH-OXAZOLIDINONE

- (R)-(-)-4-Phenyl-2-o

- -4-PHENYL-2-OXAZOLIDINONE

- (4R)-PHENYL-2-OXAZOLIDINONE

- (R)-4-PHENYL-2-OXAZOLIDINONE

- (R)-4-Phenyl-1-Oxazolidinone

- 4-(R)-2- phenyloxazolidinone

- R-(-)-4-Phenyl-2-oxazolidinone

- R)-(?)-4-Phenyl-2-oxazolidinone

- (R)-(-)-4-Phenyl-2-oxazolidinone

- (4R)-4-phenyl-1,3-oxazolidin-2-one

- R)-(-)-4-Phenyl-2-oxazolidinone

- R)-(−)-4-Phenyl-2-oxazolidinone

- R-4-BENZYL-2-OXAZOLIDINONE

- R-4-PHENYL-2-OXAZOLIDINONE

- (R)-phenyl-2-oxazolidinone

- 2-Oxazolidinone,4-phenyl-, (R)-

- (-)-4-Phenyl-2-oxazolidinone

- (4R)-(-)-4-Phenyl-2-oxazolidinone

- (4R)-4-phenyl-2-oxazolidinone

- (R)-4-Phenyl-1,3-oxazolidin-2-one

- (R)-Phenyloxazolidinone

- 4(R)-Phenyl-2-oxazolidinone

- 2-Oxazolidinone, 4-phenyl-, (4R)-

- (R)-(-)-4-phenyloxazolidin-2-one

- (R)-4-PHENYL-OXAZOLIDIN-2-ONE

- (4R)-4-phenyloxazolidin-2-one

- PubChem6077

- KSC131O9D

- 4alpha-Phenyloxazolidin-2-one

- 4-(R)-Phenyloxazolidin-2-one

- QDMNNMIOWVJVLY-QMMMGPOBSA-N

- EBD40773

- RW1870

- AN

- (4R)-4-Phenyl-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 4-phenyl-, (R)- (ZCI)

- (R)-(-)-4-Phenyl-2-oxazolidinone, 98%

- Q-200026

- SCHEMBL445133

- P1307

- 4-Phenyl-2-oxazolidinone, (4R)-

- CS-W017924

- 86217-38-1

- (S)-(+)-4-Phenyl-2-Oxazolidone

- AC-26759

- MFCD00192393

- EN300-268400

- SS-3215

- D5L96WN6JQ

- DTXSID50352627

- 90319-52-1

- (R)-(-)-4-phenyl-oxazolidin-2-one

- AKOS006341989

- NS00124623

- J-502467

- AKOS015840451

- (4R)-4-phenyl-1,3-oxazolan-2-one

-

- MDL: MFCD00192393

- InChIKey: QDMNNMIOWVJVLY-QMMMGPOBSA-N

- Inchi: 1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1

- SMILES: O=C1OC[C@@H](C2C=CC=CC=2)N1

Computed Properties

- Exact Mass: 163.06300

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 1

- Monoisotopic Mass: 163.063329

- Heavy Atom Count: 12

- Complexity: 175

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 1

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 1.2

- Tautomer Count: 2

- Surface Charge: 0

- Topological Polar Surface Area: 38.3

Experimental Properties

- LogP: 1.79630

- PSA: 38.33000

- Refractive Index: -72 ° (C=1, AcOEt)

- Boiling Point: 407°C at 760 mmHg

- Melting Point: 131.0 to 133.0 deg-C

- Flash Point: 200 oC

- Color/Form: White to Yellow Solid

- Stability/Shelf Life: N/A

- Solubility: Not determined

- Specific Rotation: -49.5 º (c=2, CHCl3)

- Optical Activity: [α]25/D −48°, c = 2 in chloroform

- Density: 1.2021 (rough estimate)

(4R)-4-phenyl-1,3-oxazolidin-2-one Security Information

-

Symbol:

- WGK Germany:3

- Safety Instruction: S22-S24/25

- Risk Phrases:R12

-

Dangerous goods sign:

- Hazardous Material transportation number:NONH for all modes of transport

- Hazard Statement: H302+H312+H332

- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501

- Prompt:warning

- Storage Condition:Inert atmosphere,Room Temperature

- Risk Phrases: 12-36

- Signal Word:Warning

- FLUKA BRAND F CODES:3-10

(4R)-4-phenyl-1,3-oxazolidin-2-one Customs Data

- HS CODE:2934999090

- Customs Data:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(4R)-4-phenyl-1,3-oxazolidin-2-one Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P0032UC-1g |

(R)-4-Phenyloxazolidin-2-one |

90319-52-1 | 97% | 1g |

$4.00 | 2025-02-19 | |

| A2B Chem LLC | AB42852-1g |

(R)-(-)-4-Phenyl-2-oxazolidinone |

90319-52-1 | 97% | 1g |

$4.00 | 2024-05-20 | |

| Aaron | AR00332O-1g |

(R)-4-Phenyloxazolidin-2-one |

90319-52-1 | 98% | 1g |

$2.00 | 2025-01-21 | |

| abcr | AB140732-5 g |

(R)-(-)-4-Phenyl-2-oxazolidinone, 99%; . |

90319-52-1 | 99% | 5 g |

€68.30 | 2023-07-20 | |

| Ambeed | A155508-5g |

(R)-4-Phenyloxazolidin-2-one |

90319-52-1 | 97% | 5g |

$6.0 | 2025-02-20 | |

| Apollo Scientific | OR8746-25g |

(4R)-4-Phenyl-1,3-oxazolidin-2-one |

90319-52-1 | 97% | 25g |

£10.00 | 2024-05-25 | |

| AstaTech | 22502-5/G |

(R)-4-PHENYL-OXAZOLIDIN-2-ONE |

90319-52-1 | 97% | 5/G |

$10 | 2022-06-02 | |

| Chemenu | CM105021-250g |

(4R)-4-phenyl-1,3-oxazolidin-2-one |

90319-52-1 | 95% | 250g |

$*** | 2023-05-29 | |

| ChemScence | CS-W017924-100g |

(R)-4-Phenyloxazolidin-2-one |

90319-52-1 | 99.90% | 100g |

$34.0 | 2022-04-26 | |

| Fluorochem | 076021-1g |

R)-(-)-4-Phenyl-2-oxazolidinone |

90319-52-1 | 98% | 1g |

£10.00 | 2022-03-01 |

(4R)-4-phenyl-1,3-oxazolidin-2-one Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Catalysts: Nickel acetate , (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; overnight, rt

1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C

1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Oxygen Catalysts: Potassium iodide , Palladium diiodide Solvents: Methanol

Reference

- Synthesis of 2-oxazolidinones by direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols, Organic Letters, 2000, 2(5), 625-627

Synthetic Circuit 3

Reaction Conditions

1.1 Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-1,1′-bis(1,1-dimethylethyl)-2,2′-biphospholane-κP1… Solvents: Dichloromethane ; 30 min, rt

1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt

1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt

Reference

- New synthetic strategy for chiral 2-oxazolidinones derivatives via rhodium-catalyzed asymmetric hydrogenation, Tetrahedron Letters, 2016, 57(6), 658-662

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Potassium iodide , Oxygen Catalysts: Palladium diiodide Solvents: 1,2-Dimethoxyethane ; 15 h, 20 atm, 100 °C

Reference

- An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-ones, Journal of Organic Chemistry, 2003, 68(2), 601-604

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Sodium methoxide Solvents: Methanol

Reference

- Development of new methodologies for the 1,3-dipolar cycloaddition of nitrones, 2008, , ,

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Triethylamine , Chlorodiphenylphosphine Solvents: Acetonitrile ; 15 - 20 min, -40 °C; -40 °C → rt; overnight, rt

Reference

- Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations, Journal of Organic Chemistry, 2010, 75(9), 3037-3046

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile

1.2 -

1.3 Reagents: Tosyl chloride

1.2 -

1.3 Reagents: Tosyl chloride

Reference

- The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-ones, Journal of Organic Chemistry, 2000, 65(15), 4759-4761

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: (±)-Propylene oxide Solvents: Chloroform ; 60 min, 150 °C; 2 min, 150 °C → 50 °C

Reference

- Desulfurization-oxygenation of chiral 1,3-thiazolidine-2-thiones and 1,3-oxazolidine-2-thiones using propylene oxide and microwave irradiation, Synlett, 2012, 23(19), 2835-2839

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; rt; 12 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Reference

- Efficient parallel resolution of pentafluorophenyl active esters using quasi-enantiomeric combinations of oxazolidin-2-ones, Tetrahedron: Asymmetry, 2011, 22(4), 439-463

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Reference

- Resolution of pentafluorophenyl 2-phenylpropanoate using combinations of quasi-enantiomeric oxazolidin-2-ones, Tetrahedron: Asymmetry, 2011, 22(4), 413-438

Synthetic Circuit 11

Reaction Conditions

Reference

- Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones, 2009, , 71(2),

Synthetic Circuit 12

Reaction Conditions

1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Toluene ; 5 h, 110 °C

Reference

- Modified Mg:Al hydrotalcite in the synthesis of oxazolidin-2-ones, Organic & Biomolecular Chemistry, 2005, 3(6), 967-969

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Potassium carbonate Solvents: Toluene

Reference

- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids, Synthetic Communications, 1995, 25(4), 561-8

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile

Reference

- Formation of cyclic urethanes from amino alcohols and carbon dioxide using phosphorus(III) reagents and haloalkanes, Journal of the Chemical Society, 1993, (1), 5-6

Synthetic Circuit 15

Reaction Conditions

1.1 Reagents: Selenium Solvents: Acetonitrile ; 15 min, 30 °C

1.2 Reagents: Oxygen ; 9 h, 30 °C

1.2 Reagents: Oxygen ; 9 h, 30 °C

Reference

- A novel way to chiral 2-oxazolidinones: Selenium-catalyzed cyclocarbonylation of 2-aminoethanols, Tetrahedron, 2007, 63(50), 12419-12423

Synthetic Circuit 16

Reaction Conditions

1.1 Reagents: Potassium carbonate

Reference

- New synthesis of Evans chiral oxazolidinones by using the Sharpless AA reaction, Journal of the Chemical Society, 1998, (11), 1753-1754

Synthetic Circuit 17

Reaction Conditions

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C

Reference

- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols, Chemistry Letters, 2013, 42(2), 109-111

(4R)-4-phenyl-1,3-oxazolidin-2-one Raw materials

- Cbz-(R)-Phenylglycinol

- (R)-4-Phenyloxazolidine-2-thione

- Ethyl 1H-imidazole-1-carboxylate

- 2-Oxazolidinone, 3-[(2S)-1-oxo-2-phenylpropyl]-4-phenyl-, (4R)-

- 4-phenyl-1,3-oxazol-2(3H)-one

- (2R)-2-amino-2-phenylethanol

(4R)-4-phenyl-1,3-oxazolidin-2-one Preparation Products

(4R)-4-phenyl-1,3-oxazolidin-2-one Suppliers

Amadis Chemical Company Limited

Gold Member

(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one

Order Number:A1204292

Stock Status:in Stock

Quantity:1kg

Purity:99%

Pricing Information Last Updated:Friday, 30 August 2024 02:52

Price($):166.0

(4R)-4-phenyl-1,3-oxazolidin-2-one Related Literature

-

Jaya Prakash Das,Ilan Marek Chem. Commun. 2011 47 4593

-

Koichi Tanaka,Tomohiro Kawakita,Maja Morawiak,Zofia Urbanczyk-Lipkowska CrystEngComm 2019 21 487

-

Han-Qiu Zhang,Chu-Xuan Yan,Jian Xiao,Ya-Wen Wang,Yu Peng Org. Biomol. Chem. 2022 20 1623

-

Jef R. Vanhoof,Robin Dirix,Dirk E. De Vos Green Chem. 2023 25 978

-

Zhen-Biao Luo,Ya-Wen Wang,Yu Peng Org. Biomol. Chem. 2020 18 2054

-

Ping Sun,Chunlei Wang,Nilusha Lasanthi Thilakarathna Padivitage,Yasith S. Nanayakkara,Sirantha Perera,Haixiao Qiu,Ying Zhang,Daniel W. Armstrong Analyst 2011 136 787

-

Jeffrey Y. W. Mak,Craig M. Williams Nat. Prod. Rep. 2012 29 440

-

8. Remarkable dependence of the regioselectivity of free radical additions to 3-cinnamoyloxazolidin-2-ones on the stability of the intermediate adduct-radical, electrophilicity of the adding radicals and the conditions for their generationVitali I. Tararov,Nikolai Yu. Kuznetzov,Vladimir I. Bakhmutov,Nikolai S. Ikonnikov,Yuri N. Bubnov,Victor N. Khrustalev,Tatiana F. Saveleva,Yuri N. Belokon J. Chem. Soc. Perkin Trans. 1 1997 3101

-

Rebekah G. Reynolds,Huong Quynh Anh Nguyen,Jordan C. T. Reddel,Regan J. Thomson Nat. Prod. Rep. 2022 39 670

-

10. Reaction mechanisms: pericyclic reactionsEdyta M. Greer,Christopher V. Cosgriff Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2012 108 251

90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one) Related Products

- 101053-01-4(pemoline)

- 76-83-5((Chloromethanetriyl)tribenzene)

- 3182-95-4((S)-(-)-2-Amino-3-phenyl-1-propanol)

- 90719-32-7((S)-4-Benzyloxazolidin-2-one)

- 99395-88-7((S)-4-Phenyloxazolidin-2-one)

- 102089-74-7((R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol)

- 117049-14-6((S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate)

- 7480-32-2(2-Oxazolidinone,4-phenyl-)

- 2152-34-3(Pemoline)

- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)

Recommended suppliers

Hubei Henglvyuan Technology Co., Ltd

(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one

Purity:/

Quantity:/

Price($):0/0

Suzhou Senfeida Chemical Co., Ltd

(CAS:90319-52-1)(R)-(-)-4-Phenyl-2-oxazolidinone

Purity:99.9%

Quantity:200kg

Price($):discuss personally